(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
Molecular Formula |
C21H21BrN2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3 |
InChI Key |
OFHXXBRBGWUOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxybenzoyl)piperazine
Reagents :
- Piperazine (1.0 equiv)
- 4-Methoxybenzoyl chloride (1.1 equiv)
- Dichloromethane (DCM)
- Triethylamine (TEA, 2.0 equiv)
- Dissolve piperazine (8.6 g, 100 mmol) in DCM (100 mL) under nitrogen.
- Add TEA (20.2 mL, 145 mmol) and cool to 0°C.
- Slowly add 4-methoxybenzoyl chloride (17.2 g, 101 mmol) dropwise.
- Stir at room temperature for 12 hours.
- Wash with water (3 × 50 mL), dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol to obtain white crystals (yield: 85–90%).
Characterization :
Claisen-Schmidt Condensation for Chalcone Formation
Reagents :
- 4-(4-Methoxybenzoyl)piperazine (1.0 equiv)
- 4-Bromobenzaldehyde (1.2 equiv)
- NaOH (40% w/v in H₂O)
- Ethanol (EtOH)
- Dissolve 4-(4-methoxybenzoyl)piperazine (5.0 g, 20 mmol) and 4-bromobenzaldehyde (4.4 g, 24 mmol) in EtOH (50 mL).
- Add NaOH (10 mL, 40% w/v) and stir at 50°C for 12–15 hours.
- Quench with ice water, acidify with HCl (10%), and filter the precipitate.
- Recrystallize from ethanol to obtain yellow crystals (yield: 70–75%).
- Mix reactants in EtOH (20 mL) with NaOH (5 mL, 40% w/v).
- Irradiate at 100°C (300 W) for 15 minutes.
- Isolate as above (yield: 85–90%).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 15.6 Hz, 1H), 7.72 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 15.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H), 3.75–3.50 (m, 8H).
- HPLC Purity : ≥99%.
Alternative Synthetic Approaches
Solvent-Free Grinding Technique
Reagents :
- 4-(4-Methoxybenzoyl)piperazine
- 4-Bromobenzaldehyde
- NaOH (solid)
Procedure :
- Grind 4-(4-methoxybenzoyl)piperazine (1.0 equiv) and 4-bromobenzaldehyde (1.2 equiv) with NaOH (2.0 equiv) in a mortar for 30 minutes.
- Neutralize with dilute HCl, filter, and recrystallize (yield: 65–70%).
Advantages :
Phase Transfer Catalysis (PTC)
Reagents :
- Tetrabutylammonium bromide (TBAB, 0.1 equiv)
- Toluene/water (1:1)
Procedure :
- Stir reactants in toluene/water with TBAB at 60°C for 6 hours.
- Isolate as above (yield: 80–85%).
Optimization and Challenges
Yield Comparison Across Methods
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 50 | 12–15 | 70–75 |
| Microwave | 100 | 0.25 | 85–90 |
| Solvent-free | RT | 0.5 | 65–70 |
| PTC | 60 | 6 | 80–85 |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Anti-Diabetic Chalcone-Piperazine Hybrids
Compounds 5f , 5g , 5h , and 5i (–7) share a sulfonyl-piperazine core but differ in substituents:
- 5f : 4-Methoxyphenyl group (Yield: 71%, m.p. 206–208°C).
- 5g : 4-Ethoxyphenyl group (Yield: 40%, m.p. 184–186°C).
- 5h : Benzyloxy-methoxyphenyl group (Yield: 54%, m.p. 189–191°C).
Key Differences :
NLO-Active Chalcones
Asiri et al. () studied (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, which exhibited superior NLO properties (β = 0.16 × 10⁻³⁰ esu) compared to urea. In contrast, Singh et al. reported 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (β = 0.02 × 10⁻³⁰ esu).
Key Differences :
- The dimethylamino group in Asiri’s compound enhances electron donation, increasing polarizability. The target compound’s 4-methoxybenzoyl-piperazine may reduce β values due to steric hindrance but improve thermal stability .
Acetylcholinesterase Inhibitors
highlights (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 2), which showed moderate acetylcholinesterase inhibition (IC₅₀ = 12.3 µM).
Key Differences :
Antiviral Chalcone Derivatives
PAAPM and PAAPE chalcones () demonstrated strong interactions with the SARS-CoV-2 spike protein. PAAPA (4-dimethylaminophenyl analog) showed ACE2 affinity via hydrogen bonding.
Key Differences :
- The target compound’s 4-bromophenyl group may enhance viral entry inhibition through halogen bonding, a mechanism absent in PAAPA’s dimethylamino group .
Data Table: Structural and Functional Comparison
Biological Activity
(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one, also known as NIBR 189, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of NIBR 189, supported by data tables and relevant case studies.
- Molecular Formula: C21H21BrN2O3
- Molecular Weight: 429.31 g/mol
- CAS Number: 1599432-08-2
- IUPAC Name: this compound
The biological activity of NIBR 189 is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, while the bromophenyl and methoxybenzoyl groups may enhance the compound's affinity for specific targets. The compound's mechanism of action involves:
- Receptor Binding: Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
- Cell Cycle Modulation: Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Anticancer Activity
Recent studies have demonstrated that NIBR 189 exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.8 | Inhibition of DNA synthesis |
Antimicrobial Activity
NIBR 189 has also been evaluated for its antimicrobial properties. The compound showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Anti-inflammatory Activity
In vivo studies have indicated that NIBR 189 possesses anti-inflammatory effects. Administration in animal models resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Breast Cancer Model : A study involving MCF-7 xenografts in mice demonstrated that treatment with NIBR 189 led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
- Infection Model : In a mouse model infected with Staphylococcus aureus, treatment with NIBR 189 resulted in improved survival rates and reduced bacterial load in tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
